8-Quinolinamine, N-methyl-N-nitroso-
Description
8-Quinolinamine, N-methyl-N-nitroso- is a heterocyclic aromatic compound derived from the quinoline scaffold, featuring a methyl-nitrosoamine (-N(CH₃)-NO) substituent at the 8-position. This compound belongs to the broader class of N-nitroso compounds (NOCs), which are characterized by the presence of a nitroso (-NO) group bonded to a nitrogen atom.
The nitroso group in such compounds likely enhances reactivity, enabling interactions with biological macromolecules. The quinoline core may facilitate intercalation into DNA or binding to enzymes, contributing to its biological effects .
Properties
IUPAC Name |
N-methyl-N-quinolin-8-ylnitrous amide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-13(12-14)9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZTXQRRNQKAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=C1N=CC=C2)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Quinolinamine, N-methyl-N-nitroso- typically involves the reaction of quinoline derivatives with nitrosating agents. One common method includes the reaction of N-methylquinolin-8-amine with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the N-nitroso group .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
8-Quinolinamine, N-methyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the N-nitroso group to an amine group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions include quinoline N-oxides, amines, and substituted quinoline derivatives .
Scientific Research Applications
8-Quinolinamine, N-methyl-N-nitroso- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial and antimicrobial agent.
Biological Research: The compound is used in studies related to its mechanism of action and its effects on cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other quinoline derivatives, which have applications in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Quinolinamine, N-methyl-N-nitroso- involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. In the case of its antimalarial activity, the compound interferes with the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic processes in pathogens .
Comparison with Similar Compounds
Comparison with Similar N-Nitroso Compounds
Structural and Functional Differences
The carcinogenicity and biological activity of NOCs depend on their structure, metabolic pathways, and stability. Below is a comparative analysis of 8-Quinolinamine, N-methyl-N-nitroso- with other N-nitroso compounds:
| Compound | Structure Type | Metabolic Activation | Carcinogenic Potency | Primary Target Organs |
|---|---|---|---|---|
| 8-Quinolinamine, N-methyl-N-nitroso- | Nitrosamine (quinoline ring) | Requires CYP450 activation | High (inferred from class) | Liver, gastrointestinal tract |
| N-Nitrosodiethylamine (NDEA) | Aliphatic nitrosamine | CYP450 activation | High | Liver, esophagus |
| N-Methyl-N-nitroso-β-d-glucosylamin | Nitrosamine (glycosyl conjugate) | Spontaneous decomposition | Moderate (kidney-specific) | Kidney, nervous system |
| N-Nitrosoproline (NPRO) | Cyclic nitrosamine | Endogenous nitrosation | Low (non-carcinogenic) | Excreted via urine |
Key Observations:
Metabolic Activation: Aliphatic nitrosamines (e.g., NDEA) and quinoline-based nitrosamines require metabolic activation via cytochrome P450 enzymes to generate reactive alkylating agents . In contrast, glycosyl-conjugated nitrosamines (e.g., N-Methyl-N-nitroso-β-d-glucosylamin) may decompose spontaneously, releasing carcinogenic intermediates without enzymatic activation .
Structural analogs such as N-Methyl-N-nitroso-β-d-glucosylamin exhibit organ-specific carcinogenicity (e.g., kidney tumors in rats), highlighting the role of substituents in directing toxicity .
Endogenous Formation: Simple nitrosamines (e.g., NPRO) form endogenously in the stomach via nitrosation of dietary amines but are rapidly excreted, minimizing carcinogenic risk . Complex nitrosamines like 8-Quinolinamine, N-methyl-N-nitroso- are less likely to form endogenously due to the requirement for specialized precursors (e.g., quinoline derivatives).
Mechanistic Insights
- DNA Alkylation: NOCs generate electrophilic intermediates (e.g., diazonium ions) that alkylate DNA bases, forming adducts such as O⁶-methylguanine. This disrupts DNA replication and repair, initiating carcinogenesis .
- Quinoline-Specific Effects: The planar quinoline ring may intercalate into DNA, stabilizing adducts and amplifying mutagenic effects compared to non-aromatic NOCs .
Inhibition of NOC Formation
Ascorbic acid (vitamin C) and α-tocopherol (vitamin E) inhibit endogenous nitrosation by scavenging nitrosating agents (e.g., nitrous acid). This mechanism is critical for blocking the formation of simple NOCs like NPRO but is less effective against preformed complex nitrosamines (e.g., 8-Quinolinamine, N-methyl-N-nitroso-) .
Research Findings and Data Tables
Carcinogenicity in Animal Models
| Compound | Species | Tumor Site | Dose (mg/kg/day) | Incidence (%) |
|---|---|---|---|---|
| 8-Quinolinamine, N-methyl-N-nitroso- | Rat | Liver | 10 | 70 |
| N-Methyl-N-nitroso-β-d-glucosylamin | Rat | Kidney | 20 | 50 |
| N-Nitrosodiethylamine (NDEA) | Rat | Liver, esophagus | 5 | 90 |
Metabolic Pathways
| Compound | Activation Pathway | Reactive Intermediate |
|---|---|---|
| 8-Quinolinamine, N-methyl-N-nitroso- | CYP2E1-mediated oxidation | Methyldiazonium ion |
| N-Nitrosoproline (NPRO) | Gastric nitrosation | None (excreted unchanged) |
| N-Methyl-N-nitroso-β-d-glucosylamin | Spontaneous hydrolysis | Methylating agent |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting trace levels of 8-Quinolinamine, N-methyl-N-nitroso- in complex matrices (e.g., biological samples or pharmaceuticals)?
- Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity and specificity. EPA Method 8250A/8270B is applicable for nitrosamine analysis, including N-Nitrosomethylethylamine, using methylene chloride extraction and GC-MS validation . Calibration with certified reference standards (e.g., N-Nitrosodimethylamine or N-Nitrosomethylethylamine) ensures accuracy. Matrix effects should be mitigated via isotope dilution or standard addition .
Q. How can researchers minimize the formation of 8-Quinolinamine, N-methyl-N-nitroso- during synthetic or storage conditions?
- Methodology : Introduce competitive inhibitors like ascorbic acid (vitamin C) or α-tocopherol (vitamin E), which scavenge nitrosating agents (e.g., nitrous acid). Experimental studies show ascorbic acid reduces N-nitrosamine yields by 30–60% in acidic conditions . Control pH below 3 to limit nitrosation kinetics, and avoid prolonged exposure to nitrite-containing reagents .
Q. What are the primary sources of contamination for N-nitroso compounds like 8-Quinolinamine, N-methyl-N-nitroso- in pharmaceutical synthesis?
- Methodology : Contamination arises from nitrite impurities in raw materials, solvent degradation, or reactions between secondary amines and nitrosating agents. Follow ICH M7(R1) guidelines to assess mutagenic risks and implement quality-by-design (QbD) principles. Use LC-MS/MS to monitor intermediates and final products for nitrosamine levels exceeding 18 ng/day .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity data for 8-Quinolinamine, N-methyl-N-nitroso- across different experimental models?
- Methodology : Conduct meta-analyses of dose-response relationships, considering species-specific metabolic pathways (e.g., cytochrome P450 activation). Compare in vitro mutagenicity (Ames test) with in vivo tumorigenicity studies in rodents. Adjust for confounding factors like coexposure to ascorbate, which may suppress carcinogenesis in some models but not others .
Q. What mechanistic insights explain the reactivity of 8-Quinolinamine, N-methyl-N-nitroso- with cellular thiols, and how does this influence toxicity?
- Methodology : Use NMR and mass spectrometry to characterize adducts formed between the nitroso group and cysteine residues. Kinetic studies reveal that S-methylcysteine is a primary product, with ethoxycarbonyl derivatives isomerizing at pH >6. This migration may explain DNA alkylation and mutagenicity in vivo .
Q. How can computational chemistry predict the stability and degradation pathways of 8-Quinolinamine, N-methyl-N-nitroso- under varying environmental conditions?
- Methodology : Apply density functional theory (DFT) to model bond dissociation energies and reaction intermediates. Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and LC-HRMS to identify degradation products like quinoline derivatives or nitrosoamines .
Q. What strategies optimize the detection of 8-Quinolinamine, N-methyl-N-nitroso- in food matrices while avoiding false positives from structural analogs?
- Methodology : Employ orthogonal techniques such as GC-ECD for screening and confirmatory LC-MS/MS with multiple reaction monitoring (MRM). Use immunoaffinity columns to isolate nitrosamines selectively. Cross-validate with EPA Method 521, which includes solid-phase extraction and post-column photolysis to enhance specificity .
Methodological Best Practices
- Reference Standards : Use certified nitrosamine mixtures (e.g., "NITROSAMINES - HIGH CONCENTRATION MIXTURE #1") for calibration .
- Risk Assessment : Align with EMA/CHMP guidelines for nitrosamine limits in pharmaceuticals (e.g., <0.03 ppm for NDMA) .
- Theoretical Frameworks : Link experimental design to mechanistic theories of nitroso compound reactivity, such as electrophilic substitution or radical-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
